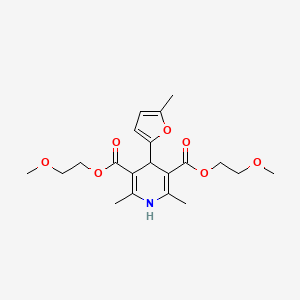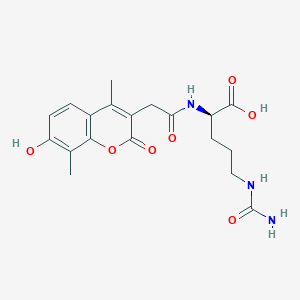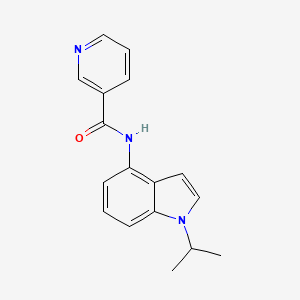
N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pyridylmethylpyrrole benzamide , is a chemical compound with the following structure:
Structure: C17H15N3O
This compound belongs to the class of boronic acid derivatives their stability in water is limited .
Preparation Methods
The synthetic route for N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide involves the reaction of appropriate starting materials. While specific conditions may vary, the general steps include:
-
Boronic Acid Derivative Synthesis: : The pyridylmethylpyrrole moiety is synthesized, typically through coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using boronic acids or boronate esters.
-
Amide Formation: : The benzoyl chloride or benzoyl bromide reacts with the pyridylmethylpyrrole to form the amide bond.
-
Purification: : The product is purified using standard techniques (e.g., column chromatography).
Chemical Reactions Analysis
N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the pyridine ring or the amide group is possible.
Substitution: Substitution reactions can occur at the pyridine nitrogen or the benzamide carbon.
Common reagents include boronic acids, reducing agents (e.g., LiAlH₄), and various electrophiles. The major products depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its boronic acid functionality.
Biological Studies: It may serve as a probe for studying biological processes.
Materials Science: Its boron-containing structure makes it relevant for material design.
Mechanism of Action
The exact mechanism of action for N-(3-pyridinylmethyl)-4-(1H-pyrrol-1-yl)benzamide depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can compare this compound with related boronic acid derivatives. Its uniqueness lies in the combination of the pyridylmethyl and pyrrole moieties.
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H15N3O/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)20-10-1-2-11-20/h1-12H,13H2,(H,19,21) |
InChI Key |
MCFUNRBNGTWXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11142769.png)

![2-[2-oxo-2-(2-phenylmorpholino)ethyl]-1(2H)-phthalazinone](/img/structure/B11142778.png)
![5-hydroxy-6-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11142783.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11142784.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-2-(2-methoxyethyl)-1(2H)-isoquinolinone](/img/structure/B11142788.png)

![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11142812.png)
![prop-2-en-1-yl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11142820.png)
![1-(1H-indazol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11142828.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11142835.png)


![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11142862.png)
